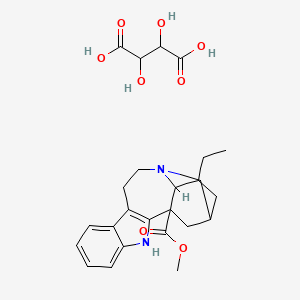

(+-)-Tartaric acid; coronaridine

描述

Historical Milestones in Stereochemistry

The understanding of stereochemistry evolved through the groundbreaking work of several pioneering scientists who first observed and then explained the phenomenon of optical activity.

The story of stereochemistry begins in the early 19th century with the French physicist Jean-Baptiste Biot. sigmaaldrich.com In 1815, Biot discovered that certain substances, both in their crystalline state and in solution, could rotate the plane of polarized light. medchemexpress.com He observed this phenomenon, which he termed optical activity, in various organic substances, including turpentine, camphor, and solutions of sugar and tartaric acid. medchemexpress.comnih.gov Biot's meticulous experiments revealed that the angle of rotation was proportional to the concentration of the solution and the path length of the light through it. medchemexpress.com He concluded that this property was inherent to the molecules themselves, a revolutionary idea at a time when many believed that organic compounds could only be formed through a "vital force" in living organisms. medchemexpress.com Substances that rotate light to the right (clockwise) are termed dextrorotatory (+), while those that rotate it to the left (counter-clockwise) are levorotatory (-). sigmaaldrich.com

Building upon Biot's discovery, Louis Pasteur, a young French chemist, made a series of observations in 1848 that would lay the foundation for the field of stereochemistry. acs.orgnih.gov At the time, two forms of tartaric acid were known: one, derived from wine tartar, was optically active (dextrorotatory), while the other, known as racemic acid, was optically inactive. nih.govnih.gov

Working with the sodium ammonium (B1175870) salt of racemic acid, Pasteur noticed that upon crystallization, two different types of crystals were formed. nih.govresearchgate.net These two crystal forms were mirror images of each other. researchgate.net With the aid of tweezers, he painstakingly separated the left-handed and right-handed crystals into two piles. nih.govresearchgate.net When he dissolved each pile of crystals in water and measured their optical activity, he found that one solution was dextrorotatory, identical to the known tartaric acid, while the other was levorotatory to the same degree. nih.govnih.gov

Pasteur correctly deduced that the optical inactivity of the racemic acid was due to it being a 50:50 mixture of the dextrorotatory and levorotatory forms, with the equal and opposite rotations cancelling each other out. nih.govchemfaces.com This mixture of enantiomers is known as a racemate or racemic mixture. chemfaces.com Pasteur's separation of the enantiomers of tartaric acid was the first-ever resolution of a racemic mixture and provided conclusive evidence for the existence of chiral molecules. nih.gov This led him to propose the concept of molecular asymmetry, the idea that the optical activity of a substance is a direct result of the three-dimensional, non-superimposable mirror-image structure of its constituent molecules. acs.orgresearchgate.net

These foundational discoveries paved the way for the later theoretical work of Jacobus Henricus van 't Hoff and Joseph Achille Le Bel, who in 1874 independently proposed that the four bonds of a carbon atom are directed towards the corners of a tetrahedron. acs.org This tetrahedral model of carbon explained how a carbon atom bonded to four different groups could result in two different spatial arrangements—enantiomers—thus providing a theoretical basis for the observations of Biot and Pasteur. acs.org

Chemical Significance of Chiral Compounds in Academic Research

The principles of chirality, first elucidated through studies of tartaric acid, are of immense importance in modern academic research, particularly in the fields of chemistry, biochemistry, and pharmacology. unair.ac.id The three-dimensional structure of a molecule is critical to its function, as biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer of a chiral compound. ebi.ac.uknih.gov

One enantiomer of a chiral drug might be therapeutically active, while the other could be inactive or even cause harmful effects. unair.ac.id This has led to a significant focus on asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule. taylorandfrancis.com The ability to produce enantiomerically pure compounds is crucial for developing effective and safe pharmaceuticals and for studying the intricate mechanisms of biological processes. ebi.ac.ukyoutube.com

A contemporary example of a chiral compound of significant research interest is coronaridine (B1218666) , a monoterpenoid indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Tabernanthe iboga and Tabernaemontana divaricata. nih.govwikipedia.org Coronaridine, also known as 18-carbomethoxyibogamine, exists as two enantiomers, (+) and (-)-coronaridine. nih.gov Research has shown that these enantiomers can have distinct biological activities. For instance, (-)-coronaridine is a precursor in the biosynthesis of other iboga alkaloids. nih.gov

The study of coronaridine and its congeners is an active area of research. Studies have investigated its potential cytotoxic effects against cancer cell lines and its antileishmanial activity. ebi.ac.uksmolecule.comscielo.br For example, coronaridine has been shown to induce apoptosis in human laryngeal carcinoma cells. scielo.br Furthermore, research into the synthesis of coronaridine and its derivatives is ongoing, with methods like photoredox catalysis being employed to develop efficient synthetic routes. acs.org The complex, chiral structure of coronaridine makes it a challenging and rewarding target for synthetic chemists and a valuable tool for probing biological systems. researchgate.net

The following table summarizes some of the key properties of (+-)-Tartaric acid and Coronaridine:

| Property | (+-)-Tartaric Acid | Coronaridine |

| Chemical Formula | C₄H₆O₆ | C₂₁H₂₆N₂O₂ |

| Molar Mass | 150.087 g/mol | 338.45 g/mol nih.gov |

| Description | A white, crystalline dicarboxylic acid. nih.gov | A monoterpenoid indole alkaloid. nih.gov |

| Key Functional Groups | Carboxylic acid, Hydroxyl | Indole, Ester, Amine |

| Natural Sources | Grapes, tamarinds, bananas nih.gov | Tabernanthe iboga, Tabernaemontana divaricata wikipedia.org |

| Chirality | Contains two chiral centers. Exists as L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso form. | Contains multiple chiral centers. Exists as enantiomers, e.g., (+)-coronaridine and (-)-coronaridine. nih.gov |

Detailed research findings on the biological activities of coronaridine are presented in the table below:

| Research Area | Findings |

| Antitumor Activity | Exhibited cytotoxic activity against the human laryngeal carcinoma cell line Hep-2 with an IC₅₀ value of 54.47 µg/mL. scielo.br It has also been found to inhibit the Wnt signaling pathway by decreasing β-catenin mRNA expression. nih.gov |

| Antileishmanial Activity | Shown to be effective against Leishmania amazonensis. smolecule.com |

| Receptor Binding | Binds to μ-opioid, δ-opioid, and κ-opioid receptors, as well as the NMDA receptor. wikipedia.org |

| Enzyme Inhibition | Acts as an inhibitor of the enzyme acetylcholinesterase. wikipedia.org |

The study of chiral compounds, from the historically significant tartaric acid to the complex alkaloid coronaridine, continues to be a vibrant and essential part of chemical research, driving innovation in medicine and our understanding of the molecular world.

Structure

3D Structure of Parent

属性

IUPAC Name |

2,3-dihydroxybutanedioic acid;methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,13-14,19,22H,3,8-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFHALOWQAKLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry and Conformational Analysis of Tartaric Acid

Isomeric Forms and Absolute Configurations

Tartaric acid, with the chemical formula C₄H₆O₆, possesses two chiral centers, leading to the existence of multiple stereoisomers. quora.comlibretexts.org While the presence of two chiral centers would typically suggest four possible stereoisomers (2^n, where n=2), the symmetry of the tartaric acid molecule results in only three distinct forms. quora.comlibretexts.orgquora.com These are two enantiomers and one meso compound. quora.comlibretexts.orgquora.com

(2R,3R)-Tartaric Acid (L-(+)-Tartaric Acid)

This naturally occurring isomer of tartaric acid is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). libretexts.orgscienceofcooking.com It is commonly found in grapes and is a byproduct of winemaking. scienceofcooking.comicv-spa.com The absolute configuration of its two chiral carbon atoms is designated as (2R,3R). soka.ac.jp This isomer and its enantiomer have identical physical properties such as melting point and solubility but differ in their interaction with plane-polarized light. pressbooks.pub

(2S,3S)-Tartaric Acid (D-(−)-Tartaric Acid)

As the enantiomer, or non-superimposable mirror image, of L-(+)-tartaric acid, D-(−)-tartaric acid has the absolute configuration (2S,3S). soka.ac.jpsketchfab.com It is levorotatory, rotating the plane of polarized light to the left (counterclockwise) by an equal magnitude to its dextrorotatory counterpart. libretexts.org This form is sometimes referred to as the "unnatural form" as it does not occur naturally. sketchfab.com A 50:50 mixture of the L-(+) and D-(−) forms is known as a racemic mixture, which is optically inactive because the opposing rotations of the two enantiomers cancel each other out. soka.ac.jpwolfram.com

Optical Activity and Enantiomerism

The phenomenon of optical activity in tartaric acid was a key discovery in the development of stereochemistry. jocpr.com It was Louis Pasteur's meticulous work in 1848, separating the enantiomorphic crystals of sodium ammonium (B1175870) tartrate, that established the link between molecular dissymmetry and optical activity. libretexts.orgnih.gov Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. vedantu.com In tartaric acid, the (2R,3R) and (2S,3S) isomers are enantiomers. quora.comquora.com They rotate plane-polarized light to an equal extent but in opposite directions. wolfram.com This optical activity is a direct consequence of their chirality, or "handedness," at the molecular level. jocpr.com The racemic mixture, containing equal amounts of both enantiomers, shows no net optical rotation. wolfram.com

Conformational Landscape and Stability

The three-dimensional shape and stability of tartaric acid molecules are governed by their conformational possibilities, which are heavily influenced by intramolecular interactions.

Gas-Phase Structures and Intramolecular Hydrogen Bonding

In the gas phase, free from intermolecular forces present in solution or the solid state, the intrinsic conformational preferences of tartaric acid can be studied. Research using techniques like laser ablation and rotational spectroscopy has revealed that tartaric acid can exist in multiple stable conformations. nih.govresearchgate.net These studies have identified as many as five distinct structures for the (R,R) enantiomer in the gas phase. nih.govresearchgate.net

These conformers are stabilized by a network of intramolecular hydrogen bonds. nih.govresearchgate.net The primary interactions are O-H···O=C and O-H···O hydrogen bonds that extend across the molecule. nih.gov The different arrangements of these hydrogen bonds lead to various conformers, which can be broadly categorized into those with an extended (trans) carbon backbone and those with a bent (gauche) disposition. nih.govillinois.edu The stability and geometry of these conformers are dictated by the formation and breaking of these hydrogen bonds. chemistryviews.org The ability to form these intramolecular hydrogen bonds is a critical factor in determining the conformational landscape of tartaric acid. chemistryviews.orgnih.govnih.gov

An Examination of the Conformational Behavior of Tartaric Acid

2 Analysis of trans and gauche Conformers

The conformational landscape of tartaric acid is primarily dictated by the rotation around the central C2-C3 bond, giving rise to two principal types of conformers: trans (antiperiplanar) and gauche (synclinal). In the trans conformation, the two carboxyl groups are positioned on opposite sides of the carbon backbone, leading to a more extended, linear structure. Conversely, the gauche conformation features the carboxyl groups on the same side, resulting in a bent molecular shape. nih.gov

While in condensed phases, such as in crystalline form or in solution, tartaric acid predominantly adopts the trans configuration, studies of isolated tartaric acid molecules have revealed a more complex scenario. nih.gov In the gas phase, both trans and gauche conformers are observed in almost equal populations. nih.gov This suggests that in the absence of intermolecular forces, the intrinsic energies of these conformations are quite similar. Research combining laser ablation and rotational spectroscopy has identified five distinct conformers of (R,R)-tartaric acid in the gas phase: two with a trans arrangement and three with a gauche arrangement of the carbon chain. nih.gov

The stability of these conformers is heavily influenced by intramolecular hydrogen bonding. In the trans conformers, the carboxylic groups are not directly involved in intramolecular hydrogen bonds with each other. nih.gov However, in the gauche forms, the acidic groups participate in intricate intramolecular hydrogen-bonding networks, which contributes significantly to their stability. nih.gov For instance, certain gauche conformers are stabilized by cooperative O-H···O-H and O-H···O=C hydrogen bonds, forming six- or seven-membered cyclic networks. nih.gov

The relative populations of the trans and gauche conformers can be influenced by the surrounding environment. In aqueous solution, for example, the vicinal ¹³CO₂H-¹H coupling constants for (+)-tartaric acid are characteristic of a gauche orientation, indicating that this conformation is highly stable. cdnsciencepub.com This stability is attributed to a combination of factors, including the minimization of repulsion between the carboxylic groups and the potential for intramolecular hydrogen bonding. cdnsciencepub.com

3 Influence of Derivatization on Conformational Preferences

The conformational preferences of tartaric acid can be significantly altered through derivatization of its carboxyl and hydroxyl groups. These chemical modifications can shift the equilibrium between the trans and gauche conformers by introducing new steric and electronic interactions.

For instance, the four-carbon backbone in (R,R)-tartaric acid, its salts, esters, and NH-amides predominantly exists in the trans conformation. nih.govresearchgate.net However, when the amide groups are fully alkylated to form N,N'-tetraalkyltartramides, the preferred conformation shifts to the (-)-synclinal, or gauche, form. nih.govresearchgate.net This change is attributed to the altered steric and electronic environment around the amide functional groups.

The nature of the substituents on the hydroxyl groups also plays a crucial role. Trialkylsilylation or tert-butylation of the hydroxyl groups at the C2 and C3 positions has been shown to influence the conformational equilibrium. nih.gov In the case of tartrates (esters of tartaric acid), this type of derivatization shifts the preference towards the (-)-gauche conformation. nih.gov Conversely, for N,N'-tetraalkyltartramides, the same modification pushes the equilibrium towards the trans conformation. nih.gov Interestingly, for NH-tartramides, such derivatization does not appear to significantly affect their conformational preference. nih.gov

A notable exception to the general preference for trans or (-)-gauche conformations is observed in (R,R)-tartarodinitriles. These derivatives of tartaric acid, where the carboxylic acid groups are replaced by nitrile groups, show a pronounced tendency to adopt a bent, (+)-gauche conformation. researchgate.neticm.edu.pl This preference is rationalized by the "gauche effect," which involves maximizing the number of stabilizing interactions between the polar groups within the molecule. researchgate.neticm.edu.pl

The table below summarizes the influence of various derivatizations on the predominant conformation of the (R,R)-tartaric acid backbone.

| Derivative Type | Predominant Conformation |

| (R,R)-Tartaric acid & its salts | trans |

| (R,R)-Tartaric acid esters | trans |

| (R,R)-NH-amides | trans |

| (R,R)-N,N'-tetraalkyltartramides | (-)-gauche |

| O-silylated/O-tert-butylated (R,R)-tartrates | (-)-gauche |

| O-silylated/O-tert-butylated (R,R)-N,N'-tetraalkyltartramides | trans |

| (R,R)-Tartarodinitriles | (+)-gauche |

4 Role of Intermolecular and Intramolecular Interactions (e.g., Dipole-Dipole)

The conformational preferences of tartaric acid and its derivatives are governed by a delicate balance of intermolecular and intramolecular interactions. Among these, hydrogen bonding and dipole-dipole interactions are particularly significant.

Intramolecular Interactions:

Intramolecular hydrogen bonds play a critical role in stabilizing specific conformers. nih.govchemistryviews.org In isolated tartaric acid molecules, intricate networks of hydrogen bonds are responsible for the stability of the various observed conformers. nih.gov For example, the most abundant trans conformer in the gas phase is stabilized by two O-H···O=C hydrogen bonds. nih.gov The gauche conformers are also stabilized by cooperative hydrogen-bonding networks. nih.gov These interactions often lead to the formation of stable five-, six-, or seven-membered rings within the molecule. nih.govnih.gov

Dipole-dipole interactions also exert a significant influence on conformational stability. Specifically, 1,3-dipole-dipole interactions between the C=O and C-H bonds can be stabilizing. nih.gov In derivatives of (R,R)-tartaric acid, stabilizing antiparallel dipole-dipole interactions are possible in the trans and (-)-gauche conformers, but not in the (+)-gauche conformer. nih.gov This helps to explain the generally low proportion of (+)-gauche conformers in many tartaric acid derivatives. nih.gov

Intermolecular Interactions:

In condensed phases, intermolecular interactions become dominant. The preference for the trans conformation of tartaric acid in the solid state and in solution is a consequence of strong intermolecular hydrogen bonding. nih.gov The extended trans structure allows for the formation of intermolecular chains through double O-H···O=C interactions at both ends of the molecule. nih.gov This arrangement is not possible for the more compact gauche conformers. nih.gov

The solvent environment can also play a crucial role. In a polar solvent like water, conformations with a higher dipole moment will be preferentially stabilized. cdnsciencepub.com For meso-tartaric acid in aqueous solution, the stabilization of polar conformations is a significant factor in determining the most favored conformer. researchgate.net

The interplay of these various interactions is summarized in the table below:

| Interaction Type | Role in Conformational Preference |

| Intramolecular Hydrogen Bonding | Stabilizes specific conformers, particularly gauche forms, through the formation of cyclic networks. nih.gov |

| Intermolecular Hydrogen Bonding | Favors the extended trans conformation in condensed phases, leading to the formation of intermolecular chains. nih.gov |

| Dipole-Dipole Interactions | Stabilizing 1,3-dipole-dipole interactions favor trans and (-)-gauche conformers in (R,R)-tartaric acid derivatives. nih.gov |

| Solvent Effects | Polar solvents can stabilize conformers with higher dipole moments. cdnsciencepub.com |

Advanced Synthetic Methodologies and Derivatization Strategies for Tartaric Acid

Tartaric Acid as a Chiral Precursor and Synthon in Asymmetric Synthesis

The value of tartaric acid in asymmetric synthesis is well-established, where it serves as an inexpensive and effective chiral precursor or "chiron". nih.gov Its structure allows for the unambiguous introduction of two stereocenters into a target molecule, a significant advantage in the synthesis of enantiomerically pure compounds. nih.gov The use of tartaric acid and its derivatives, such as tartrate esters, is a cornerstone of many strategies for creating complex chiral molecules. researchgate.net It is frequently employed as a chiral auxiliary, a resolving agent, or as a foundational element for the development of new asymmetric organocatalysts. mdpi.comnih.gov This broad utility stems from its ability to provide a rigid, stereochemically defined framework that can direct the stereochemical outcome of a wide variety of chemical reactions, including cycloadditions and nucleophilic additions. researchgate.netnih.gov

The enantioselective synthesis of bioactive molecules is of paramount importance, as the biological activity of a compound is often dependent on its specific stereochemistry. nih.gov Tartaric acid serves as a key starting material for the stereoselective synthesis of numerous biologically active compounds. nih.gov For instance, it has been utilized as a catalyst for the asymmetric addition of vinylboronates to N-acyl quinoliniums, a reaction that produces highly enantioenriched dihydroquinolines, which are important synthons for constructing biologically active alkaloids. nih.gov

Furthermore, tartaric acid derivatives have been successfully employed as chiral auxiliaries in the development of new asymmetric reactions. researchgate.net This strategy involves creating systems with multiple metal centers that can carry out highly enantioselective transformations. researchgate.net Examples of such transformations include the Simmons-Smith reaction, 1,3-dipolar cycloaddition reactions of nitrile oxides and nitrones, and nucleophilic additions of organometallic compounds to imines. researchgate.net The synthesis of sphingofungin F, a natural product with a polyhydroxylated structure, uses tartaric acid as a precursor to establish the correct stereochemistry of its core structure. nih.gov

The structural complexity and often low natural abundance of many natural products necessitate their total synthesis to enable detailed biological study. nih.gov Tartaric acid has proven to be an invaluable chiral building block in the synthesis of several complex natural products.

Polyacetylenes: Cytotoxic polyacetylene compounds isolated from medicinal plants like Panax quinquefolium have shown potent antitumor activity. Tartaric acid was instrumental as a chiral precursor in the first synthesis of PQ-8, a C14 polyacetylene, which also led to the elucidation of its absolute stereochemistry at the C6 and C7 centers. nih.gov

Koninginins: The koninginin family of natural products is characterized by a polyhydroxylated pyran ring system and significant antibiotic activity. The synthesis of these molecules has relied on tartaric acid to establish the absolute configuration of key stereocenters. In the enantioselective synthesis of (–)-koninginin A, natural L-(+)-tartaric acid was used to introduce the C9 and C10 stereocenters. nih.gov Similarly, for the synthesis of (+)-koninginin D, L-tartaric acid was again employed as the chiral building block to set the stereochemistry of the two vicinal hydroxyl groups, ultimately confirming the relative and absolute stereochemistry of the natural product. nih.gov The synthesis involved coupling a tartrate-derived aldehyde with 1,3-cyclohexadione, followed by deprotection and cyclization to afford an intermediate that was converted to (+)-koninginin D in several steps. nih.gov

Design and Synthesis of Tartaric Acid Derivatives

The tetrafunctional nature of tartaric acid allows it to be readily modified, leading to the creation of a diverse range of derivatives with specific properties and applications. nih.gov Researchers have explored the synthesis of various novel compounds by modifying the carboxyl and hydroxyl groups of the tartaric acid scaffold.

Amphiphilic macromolecules (AMs) based on tartaric acid have been designed to competitively block scavenger receptor-mediated uptake of oxidized low-density lipoprotein (oxLDL), a key process in the development of atherosclerosis. nih.gov These AMs typically consist of a hydrophobic domain derived from tartaric acid and a hydrophilic domain, often polyethylene (B3416737) glycol (PEG). nih.gov

A key area of investigation has been the impact of the chemical linkage between the tartaric acid core and the hydrophobic alkyl chains. nih.gov Researchers hypothesized that replacing ester linkages with more flexible and degradation-resistant ether linkages would enhance the anti-atherogenic activity of the macromolecules. nih.gov

Synthesis:

Ether-linked AMs: The synthesis starts with dibenzyl tartrate. Sodium hydride is used to deprotonate the hydroxyl groups, followed by reaction with a bromoalkane to form the ether linkage. nih.gov

Ester-linked AMs: These are prepared by the esterification of the hydroxyl groups on tartaric acid using an acyl chloride (e.g., octanoyl, decanoyl, or lauroyl chloride) with zinc chloride as a catalyst. nih.gov

Subsequent coupling of the modified tartaric acid core to PEG yields the final amphiphilic macromolecule. nih.gov Studies showed that the ether-linked AMs exhibited significantly higher inhibition of oxLDL uptake compared to their ester-linked counterparts, highlighting the critical role of linkage chemistry and molecular flexibility in biological activity. nih.gov

Table 1: Comparison of Synthesized Tartaric Acid-Based Amphiphilic Macromolecules

| Linkage Type | Hydrophobic Chain | Synthetic Precursor | Key Reagents | Reported Advantage |

|---|---|---|---|---|

| Ether | Alkyl | Dibenzyl Tartrate | Sodium Hydride, Bromoalkane | Enhanced flexibility and stability, higher inhibition of oxLDL uptake nih.gov |

| Ester | Acyl | Tartaric Acid | Acyl Chloride, Zinc Chloride | Established synthetic procedure nih.gov |

Ceramides are essential lipids in the skin's stratum corneum, crucial for maintaining the skin's barrier function. mdpi.com Synthetic ceramide analogues are of great interest for dermatological and cosmetic applications. Tartaric acid serves as an excellent scaffold for creating ceramide-like compounds because its 2,3-diol subunit can mimic the hydrogen bonding capabilities of natural ceramides. mdpi.com

Long-chain tartaric acid diamides have been synthesized as stable and cost-effective ceramide analogues. mdpi.comresearchgate.net A multi-step synthesis was developed starting from diacetoxysuccinic anhydride (B1165640). mdpi.com

Synthesis of Symmetric Tartaric Acid Diamides:

Amidation: Diacetoxysuccinic anhydride is reacted with long-chain amines in THF to yield diacetoxysuccinamides. researchgate.net

Imide Formation: The resulting diamides are treated with thionyl chloride and pyridine (B92270) to form N-alkyltartrimide derivatives. researchgate.net

Hydrolysis/Ring Opening: The tartrimide is then subjected to further reaction steps to produce the final tartaric acid diamide. mdpi.comresearchgate.net

This synthetic route allows for the creation of various diamides with different alkyl chain lengths, which can be tailored to mimic specific ceramides. researchgate.net

Table 2: Synthesis of Ceramide-Like Tartaric Acid Diamides

| Starting Material | Key Intermediate | Reaction Steps | Final Product Type | Reference |

|---|

The rise of multidrug-resistant bacteria presents a significant global health challenge, driving the search for new classes of antimicrobial agents. researchgate.netnih.gov While tartaric acid and its salts are known to have some antimicrobial properties, new derivatives have been synthesized to enhance this activity. researchgate.net

Researchers have synthesized and evaluated benzyl, cyclohexyl, and phenyl substituted imides, as well as complex amine salts of tartaric acid. researchgate.net The antimicrobial potential of these novel compounds against pathogenic bacteria such as Pseudomonas aeruginosa was assessed using in silico molecular docking studies. researchgate.net

Findings from Molecular Docking:

The studies targeted key proteins responsible for pathogenicity and resistance in Gram-negative bacteria. researchgate.net

The newly synthesized derivatives were found to interact with amino acid residues in the binding sites of these target proteins. researchgate.net

Specifically, cyclohexylimide of tartaric acid showed interaction with hydrophobic residues (leucine, valine, alanine) of the membrane protein TsaR, suggesting a potential mechanism of action involving allosteric regulation. researchgate.net

These results indicate that imide and amino salt derivatives of tartaric acid are a promising class of compounds for the development of new antimicrobial agents. researchgate.net

Table 3: Investigated Antimicrobial Derivatives of Tartaric Acid

| Derivative Class | Substituents | Method of Investigation | Key Finding | Reference |

|---|---|---|---|---|

| Imides | Benzyl, Cyclohexyl, Phenyl | Molecular Docking | Interaction with hydrophobic binding sites of bacterial proteins (e.g., TsaR) researchgate.net | researchgate.net |

| Amino Salts | Complex Amines (e.g., Monoethanolamine) | Molecular Docking | Interaction with functional groups of target protein amino acid radicals researchgate.net | researchgate.net |

Applications of Tartaric Acid in Catalysis Research

Tartaric acid, a naturally occurring and readily available chiral compound, has emerged as a cornerstone in the field of asymmetric catalysis. Its utility spans from being a precursor for sophisticated organocatalysts to acting as a green catalyst in complex chemical transformations. Both enantiomers of tartaric acid are abundant, making it an economically viable starting material for the synthesis of a wide array of chiral ligands and catalysts.

The potential of tartaric acid and its derivatives, particularly TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), in creating novel organocatalysts has been significantly explored. While its application in metal-catalyzed reactions is extensive, its role in organocatalysis has yielded impressive results, particularly in H-bonding and phase-transfer catalysis.

Tartaric acid-derived organocatalysts have been successfully employed in various asymmetric reactions. For instance, a novel library of chiral guanidines built on a tartaric acid framework has been developed. These guanidines, which are easily synthesized and tunable, have proven to be highly efficient catalysts for the α-hydroxylation of β-ketoesters and β-diketones, achieving excellent enantioselectivity. Furthermore, (+)-tartaric acid itself has been used as a catalyst in the enantioselective [4 + 2] cycloaddition of isochromene acetals and vinylboronates, yielding dihydronaphthalene and dihydrobenzofluorene products in good yields with high enantiomeric ratios. The development of organocatalysis, highlighted by the 2021 Nobel Prize in Chemistry, continues to be a vibrant field where tartaric acid derivatives play a significant role.

Chiral phase-transfer catalysis (PTC) is a powerful tool for asymmetric synthesis, and tartaric acid has been a key player in the development of effective catalysts for these reactions. The design of chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts has been a major focus, with tartaric acid serving as a valuable chiral backbone.

A significant advancement in PTC has been the synthesis of novel C2-symmetric N-spiro quaternary ammonium salts derived from tartaric acid. These catalysts are synthesized from well-known TADDOLs, which are themselves derived from tartaric acid. The structure of these N-spiro quaternary ammonium salts, inspired by Maruoka's highly efficient binaphthyl-based spiro ammonium salts, has proven to be very effective. The easy accessibility of tartaric acid makes these catalysts an attractive alternative to other privileged structures in asymmetric PTC.

The synthesis involves starting from TADDOLs, which capitalizes on the inherent chirality of tartaric acid. This approach has led to a new class of powerful and easily accessible quaternary ammonium salt-based phase-transfer catalysts.

The tartaric acid-derived N-spiro quaternary ammonium salts have demonstrated high catalytic potential in the asymmetric α-alkylation of glycine (B1666218) Schiff bases. This reaction is crucial for the synthesis of non-proteinogenic α-amino acids. Under optimized conditions, these catalysts can achieve good yields and high enantioselectivities, with enantiomeric excesses (ee) of up to 93%.

The effectiveness of the catalyst is influenced by the aryl substituents on the TADDOL framework and the specific reaction conditions. This highlights the tunability of these tartaric acid-derived catalysts for specific synthetic applications. The reaction typically involves the alkylation of a glycine Schiff base using an alkyl halide under phase-transfer conditions, where the chiral catalyst controls the stereochemical outcome of the reaction.

Table 1: Asymmetric α-Alkylation of Glycine Schiff Base Catalyzed by a Tartaric Acid-Derived N-Spiro Quaternary Ammonium Salt

| Entry | Alkyl Halide (R-X) | Yield (%) | ee (%) |

| 1 | Benzyl bromide | 85 | 93 |

| 2 | Allyl bromide | 78 | 89 |

| 3 | n-Propyl iodide | 72 | 85 |

| Data is illustrative and compiled from findings reported in referenced literature. |

In line with the principles of green chemistry, tartaric acid has been utilized as a natural, biodegradable, and highly efficient catalyst for multicomponent reactions (MCRs). MCRs are atom-economical processes that combine three or more reactants in a single step to form a complex product, and the use of a green catalyst like tartaric acid enhances their environmental friendliness. The advantages of using tartaric acid include mild reaction conditions, simple work-up procedures

Green Catalysis in Multicomponent Reactions

Synthesis of 1,2,4-Triazolidine-3-thiones

Tartaric acid has been identified as an effective and environmentally friendly catalyst for the synthesis of 1,2,4-triazolidine-3-thiones. tandfonline.comresearchgate.net This methodology involves a one-pot cyclocondensation reaction of aldehydes or ketones with thiosemicarbazide (B42300). tandfonline.com The use of tartaric acid as a metal-free, organic catalyst in an aqueous medium at room temperature represents a significant advancement in green chemistry. tandfonline.comresearchgate.net

The reaction proceeds efficiently with a catalytic amount of tartaric acid (typically 10 mol%). tandfonline.com A mixture of an aldehyde or ketone (1 mmol), thiosemicarbazide (1 mmol), and tartaric acid is stirred in water at room temperature. tandfonline.com The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the solid product is filtered, dried, and recrystallized, often from ethanol, to yield the pure 1,2,4-triazolidine-3-thione (B12288263). tandfonline.com This method has been successfully applied to a variety of substituted aldehydes, including those with electron-withdrawing and electron-donating groups, consistently producing very good to excellent yields. researchgate.net

The catalytic role of tartaric acid is crucial, as demonstrated by the significantly lower yields or lack of reaction in its absence. researchgate.net The acidic nature of tartaric acid facilitates the reaction, likely by activating the carbonyl group of the aldehyde or ketone towards nucleophilic attack by thiosemicarbazide, followed by cyclization. scribd.com The use of water as a solvent further enhances the green credentials of this synthetic route. tandfonline.com

Below is a table summarizing the synthesis of various 1,2,4-triazolidine-3-thione derivatives using this method.

| Aldehyde/Ketone | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) | Reference |

| Benzaldehyde | 10 | Water | Room Temp. | 95 | tandfonline.com |

| 4-Methylbenzaldehyde | 10 | Water | Room Temp. | 94 | tandfonline.com |

| 2-Hydroxybenzaldehyde | 10 | Water | Room Temp. | 92 | tandfonline.com |

| 4-Chlorobenzaldehyde | 10 | Water | Room Temp. | 96 | tandfonline.com |

| 4-Nitrobenzaldehyde | 10 | Water | Room Temp. | 98 | tandfonline.com |

| Thiophene-2-carbaldehyde | 10 | Water | Room Temp. | 93 | tandfonline.com |

| Furan-2-carbaldehyde | 10 | Water | Room Temp. | 91 | tandfonline.com |

| Pyridine-4-carbaldehyde | 10 | Water | Room Temp. | 90 | tandfonline.com |

| 3,4-Dimethoxybenzaldehyde | 10 | Water | Room Temp. | 92 | tandfonline.com |

Role in Coordination Chemistry for Material Synthesis (e.g., Bismuth-based materials)

Tartaric acid plays a significant role in coordination chemistry, particularly as a precursor and chelating agent in the synthesis of bismuth-based materials. rsc.orgresearchgate.netresearchgate.net Its polydentate nature, arising from its carboxyl and hydroxyl groups, allows it to bridge and chelate bismuth(III) ions, leading to the formation of diverse and complex structures, including two-dimensional (2D) and three-dimensional (3D) coordination polymers. researchgate.netrsc.org

The coordination of tartaric acid with bismuth is fundamental to controlling the synthesis of various bismuth-based materials, such as metallic bismuth, bismuth oxides, and bismuth (oxy)hydroxides. rsc.org The process is highly dependent on the alkalinity of the synthesis medium, which is typically controlled by the molar ratio (R) of a base like sodium hydroxide (B78521) to the bismuth(III) nitrate (B79036) precursor. rsc.orgrsc.org This control over pH dictates the deprotonation state of tartaric acid, influencing the formation of specific bismuth-tartrate complex intermediates like [Bi₂(C₄H₃O₆)₂] and [Bi₂(C₄H₂O₆)₂]²⁻. rsc.org These intermediates are then further processed, for example through reduction, to yield the final bismuth material with desired properties. rsc.org

A notable example is the hydrothermal reaction of tartaric acid with Bi(NO₃)₃·5H₂O, which results in a two-dimensional bismuth(III) coordination polymer with the formula {[Bi(mu-C₄H₄O₆)(NO₃)(H₂O)]·4H₂O}infinity. researchgate.net In this structure, the tartrate ligand acts as a multidentate bridge, connecting four symmetry-related bismuth(III) ions to form an infinite 2D network. researchgate.net Such bismuth tartrate precursors can be thermally decomposed to produce nanoparticles of bismuth oxides, for instance, α-Bi₂O₃. researchgate.netdntb.gov.ua

The ability of tartaric acid to form stable complexes with bismuth is crucial for preventing the premature hydrolysis of bismuth salts to insoluble oxides, thereby enabling controlled material synthesis. google.com The table below illustrates the influence of synthesis conditions, particularly the role of tartaric acid and alkalinity, on the resulting bismuth-based materials.

| Bismuth Precursor | Ligand | Key Synthesis Parameter | Resulting Material/Intermediate | Application/Significance | Reference |

| Bi(NO₃)₃·5H₂O | Tartaric Acid | Molar Ratio R = [NaOH]/[Bi(NO₃)₃] | Library of metallic Bi, (oxy)hydroxide, and oxide structures | Electrocatalytic production of hydrogen peroxide | rsc.orgrsc.org |

| Bi(NO₃)₃·5H₂O | Tartaric Acid | Hydrothermal reaction | 2D Coordination Polymer: {[Bi(mu-C₄H₄O₆)(NO₃)(H₂O)]·4H₂O} | Precursor for Bi₂O₃ nanoparticles | researchgate.net |

| Basic Bismuth Nitrates | DL-Tartaric Acid | Precipitation | Bismuth(III) DL-tartrate (BiC₄H₃O₆) | Precursor for thermal transformations | researchgate.net |

| Bismuth Hydroxide | Tartaric Acid & NaOH | Controlled temperature (14-15 °C) | Alkali metal tetra-bismuth tartrates | Soluble bismuth compounds | google.com |

Biosynthetic Pathways and Metabolism of Tartaric Acid

Natural Occurrence and Accumulation in Biological Systems (e.g., Grapevines)

Tartaric acid is most famously and abundantly found in grapes (Vitis vinifera), where it is the principal acid. frontiersin.orgchemicalbook.com It plays a crucial role in the taste, chemical stability, and aging potential of wine. nih.govpnas.org At harvest, grape juice typically contains 4 to 8 grams of tartaric acid per liter, contributing to a low pH environment between 2.9 and 3.8. frontiersin.org

In grapevines, tartaric acid is synthesized in both leaves and berries. frontiersin.orgresearchgate.net The accumulation of L(+)-tartaric acid in grape berries is a key developmental process, primarily occurring during the initial stages of fruit growth, a period marked by rapid cell division. chemicalbook.comcore.ac.uk Its concentration increases as the berries grow, and unlike other acids such as malic acid, it does not significantly decrease during the ripening phase. nih.govpnas.orgmdpi.com The synthesis is thought to happen in the cytosol, with the resulting acid being stored in the cell's vacuole. chemicalbook.comfrontiersin.org

While once thought to be unique to grapes, research has identified significant levels of tartaric acid in a variety of other fruits. frontiersin.orgchemicalbook.com

Table 1: Natural Occurrence of Tartaric Acid in Various Fruits

| Fruit | Scientific Name | Reference |

| Grapes | Vitis vinifera | frontiersin.orgchemicalbook.comwikipedia.org |

| Tamarind | Tamarindus indica | frontiersin.orgchemicalbook.comwikipedia.org |

| Avocado | Persea americana | frontiersin.orgchemicalbook.comwikipedia.org |

| Banana | Musa spp. | frontiersin.orgwikipedia.org |

| Sweet Cherry | Prunus avium | frontiersin.orgchemicalbook.com |

| Blueberry | Vaccinium corymbosum | frontiersin.orgchemicalbook.com |

| Lychee | Litchi chinensis | frontiersin.orgchemicalbook.com |

| Citrus Fruits | Citrus spp. | frontiersin.orgchemicalbook.com |

Advanced Analytical Methodologies for Tartaric Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of organic acids like tartrate. Various chromatographic techniques are employed, each offering distinct advantages for the separation and quantification of tartaric acid in diverse and complex matrices.

Due to its low volatility, tartaric acid requires derivatization prior to analysis by Gas Chromatography (GC). This process converts the non-volatile acid into a more volatile derivative suitable for the gas phase. A common approach involves silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Another effective derivatization strategy is methylation. One procedure uses methyl iodide in supercritical carbon dioxide to simultaneously methylate and release organic acids that have been trapped on an ion-exchange resin. nih.gov This method allows for the successful separation and quantification of the resulting methyl esters. nih.gov

When coupled with Mass Spectrometry (MS), GC provides powerful analyte identification capabilities based on mass spectra, in addition to quantification. nih.gov GC-MS protocols have been developed for profiling spirits, which include the analysis of tartaric acid among other acids and phenolic compounds. nih.gov A method involving methoximation followed by silyl derivatization and analysis in selected ion monitoring (SIM) mode has also been shown to be effective for quantifying tartaric acid in wine samples. mdpi.com

Table 1: Examples of GC-MS Methods for Tartaric Acid Analysis

| Derivatization Method | Analytical Platform | Key Findings | Application |

|---|---|---|---|

| Resin-mediated methylation | GC-FID, GC-AED, GC-MS | Detects tartaric acid at levels as low as 10 ppm in the presence of high concentrations of other acids. nih.gov | Fruit Juices nih.gov |

| Silylation | GC-MS | Protocol developed for profiling 19 different acids and phenolic compounds. nih.gov | Distilled Alcohol Beverages nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of tartaric acid without the need for derivatization. oiv.int Reversed-phase (RP-HPLC) is a common mode of separation, often utilizing C18 columns. nih.govnih.govijnrd.org The separation is typically achieved using an acidic aqueous mobile phase, with UV detection at low wavelengths such as 210 nm. oiv.intijnrd.org

For enhanced sensitivity, specialized detection methods can be employed. One such method involves a post-column photochemical reaction in the presence of Fe³⁺ and UO₂²⁺, followed by chemiluminescence detection of the generated Fe²⁺. nih.gov Chiral HPLC methods have also been developed to separate the enantiomers of tartaric acid. For example, an Astec® CLC-D chiral column with a mobile phase of 3 mM copper sulfate can be used for this purpose.

Table 2: Selected HPLC Conditions for Tartaric Acid Analysis

| Column Type | Mobile Phase | Detector | Application |

|---|---|---|---|

| C18 | 0.005 M H₂SO₄ | Post-column photochemical reaction and chemiluminescence | Milk, fruit juices, soft drinks, wine, beer nih.gov |

| Newcrom BH | MeCN/H₂O (20/80) with 0.2% H₃PO₄ | UV at 200 nm | General quantification sielc.com |

| Astec® CLC-D (Chiral) | 3 mM copper sulfate, pH 3.2 | UV at 254 nm | Enantiomer separation |

Ion Chromatography (IC) with suppressed conductivity detection is a highly effective technique for analyzing tartaric acid and other organic acids. metrohm.comthermofisher.com This method is particularly advantageous because it can separate a wide range of organic acids and inorganic anions in a single run with high sensitivity, while minimizing interferences from matrix components like sugars. metrohm.comthermofisher.com

The analysis typically requires minimal sample preparation, often just a simple dilution and filtration. ajevonline.org For more complex samples, inline ultrafiltration can be employed to protect the analytical column and improve performance. metrohm.com The accuracy of IC methods for tartaric acid has been reported to be better than ±1.0% with excellent precision. ajevonline.org Reagent-Free™ IC (RFIC™) systems, which use an eluent generator to create hydroxide (B78521) eluents, offer a faster analysis time compared to traditional carbonate/bicarbonate eluents. cromlab-instruments.es

Table 3: Ion Chromatography Methods for Tartaric Acid Determination

| Column | Eluent | Detection | Key Feature |

|---|---|---|---|

| Dionex OmniPac PAX-500 | Gradient | Suppressed Conductivity | Rapid and simultaneous analysis of tartaric, malic, and citric acids with minimal sample prep. ajevonline.org |

| Metrosep A Supp 10 | Isocratic | Suppressed Conductivity | Fast screening of major organic acids and anions in wine. metrohm.com |

| Dionex IonPac AS20 | 20 mM KOH (isocratic) | Suppressed Conductivity | Fast analysis using a Reagent-Free™ IC system. cromlab-instruments.es |

Capillary Electrophoresis (CE) for Stereoselective Analysis

Capillary Electrophoresis (CE) is a powerful high-resolution separation technique particularly well-suited for the chiral analysis of tartaric acid stereoisomers. uclouvain.be Enantioseparation by CE is achieved by adding a chiral selector to the background electrolyte. Various chiral selectors have been successfully employed for this purpose. One method uses a combination of Cu(II) as a central metal ion and L-hydroxyproline as a chiral selector, achieving a separation resolution of 1.9 in under 9 minutes. nih.gov Another approach utilizes vancomycin as the chiral selector. uclouvain.be

A notable chiral complexation strategy involves the use of a luminescent complex, Eu³⁺-tetracycline, for the stereoselective analysis of tartaric acid. jscimedcentral.comjscimedcentral.com The principle of this method is based on the modulation of the luminescence of the Eu³⁺-tetracycline complex upon interaction with an analyte. The resulting complexes are then separated by CE and detected using post-column laser-induced luminescence. jscimedcentral.com

This technique has demonstrated remarkable stereoselectivity, specifically for the D-isomer of tartaric acid. Research has shown that the D-isomer can be detected at concentrations as low as 5 µM, whereas the L-isomer was not detected under the same conditions. jscimedcentral.com Further investigation into the basis for this selectivity suggested that the complex formed with the L-isomer may dissociate during the electrophoretic separation, preventing its detection. jscimedcentral.com This high degree of selectivity makes the Eu³⁺-tetracycline complexation strategy a valuable tool for specific analytical challenges. jscimedcentral.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and characterization of tartaric acid.

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the tartaric acid molecule. researchgate.netresearchgate.net

UV-Vis-NIR Spectroscopy : The UV-Vis-NIR spectrum of L-tartaric acid crystals shows an absence of absorption in the 220–900 nm wavelength region. researchgate.net However, when tartaric acid forms a complex with vanadate in an acetic medium, the resulting colored complex can be monitored spectrophotometrically at 475 nm for quantification purposes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 2D NMR techniques such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹H TOCSY (Total Correlation Spectroscopy) provide detailed information about the chemical structure and connectivity of atoms within the tartaric acid molecule. nih.gov

Mass Spectrometry (MS) : Electron ionization mass spectrometry provides a characteristic fragmentation pattern that can be used for identification. nist.gov Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been utilized in a kinetic method to accurately quantify mixtures of D-, L-, and meso-tartaric acid. rsc.org

Circular Dichroism (CD) Spectroscopy : As a chiral molecule, tartaric acid is optically active. CD spectroscopy can be used to analyze its conformation. In aqueous solutions, tartaric acid exhibits a single negative Cotton effect around 210–215 nm. nih.gov

Table 4: Summary of Spectroscopic Techniques for Tartaric Acid Characterization

| Technique | Information Obtained |

|---|---|

| FTIR | Identification of functional groups (e.g., O-H, C=O). researchgate.net |

| UV-Vis-NIR | Shows transparency in the 220-900 nm range for crystals; used for quantification of colored complexes. researchgate.netnih.gov |

| NMR (2D) | Detailed structural information and atomic connectivity. nih.gov |

| Mass Spectrometry | Molecular weight and fragmentation patterns for identification and quantification. nist.govrsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for investigating the functional groups and molecular structure of tartaric acid. The analysis of its vibrational spectrum reveals key information about its carboxylic acid and hydroxyl moieties. The FTIR spectrum of L(+)-tartaric acid displays a characteristic O-H stretching peak around 3322 cm⁻¹ and a prominent C=O stretching peak for the carboxylic group at approximately 1735 cm⁻¹ researchgate.net.

Research has shown that the carbonyl (C=O) stretching vibration in DL-tartaric acid is broad and centered at wavenumbers higher than 1730 cm⁻¹, which is more typical for esters (1730–1760 cm⁻¹) than for simple carboxylic acids (around 1710 cm⁻¹) mdpi.com. This observation suggests that solid DL-tartaric acid may not exist in a pure form but contains oligomers produced through intermolecular esterification mdpi.com. This is further supported by studies showing that decomposition through esterification can be initiated at relatively low temperatures mdpi.com.

FTIR has also been employed to monitor the role of tartaric acid in practical applications, such as in glass-ionomer dental cements, where it is used to control setting characteristics nih.gov. In these systems, FTIR confirms that (+)-tartaric acid reacts more readily with the glass than poly(acrylic acid), initially delaying the cement's setting process. It also enhances the rate of aluminum polyacrylate formation, which helps to sharpen the set nih.gov.

Table 1: Characteristic Infrared (IR) Spectroscopy Peaks for Tartaric Acid

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3322 | researchgate.net |

| Carbonyl (C=O) | Stretching | ~1735 | researchgate.net |

| Ionized Carboxylic Group | Asymmetric Stretching | ~1575 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of tartaric acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For tartaric acid in an aqueous solution (H₂O), the ¹H NMR spectrum typically shows a single peak for the two equivalent methine (CH) protons hmdb.ca. In a complex of tartaric acid with a synthetic receptor, detailed 1D and 2D NMR techniques, including COSY, ROESY, and HMBC, have been used to confirm the structure and assignment of the tartaric acid within the complex uni-muenchen.de. These advanced NMR methods help to establish through-bond and through-space correlations, providing critical data on connectivity and spatial proximity of atoms uni-muenchen.de.

The chemical shifts in NMR spectra are sensitive to the molecular environment and can be used to study interactions and structural changes.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for Tartaric Acid

| Nucleus | Group | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| ¹H | CH | 4.79 | H₂O | hmdb.ca |

| ¹³C | CH-OH | 74.5 | D₂O | |

| ¹³C | COOH | 177.3 | D₂O |

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

As a chiral molecule, tartaric acid is an ideal candidate for analysis by chiroptical techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are powerful tools for determining the absolute configuration of enantiomers and studying conformational structures nih.govcecam.org.

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition nih.gov. ROA, a related technique, measures a small difference in the intensity of Raman scattering from chiral molecules using left and right circularly polarized incident light researchgate.net. For enantiomers, such as L-(+)- and D-(-)-tartaric acid, VCD and ROA spectra are mirror images of each other, while their standard IR and Raman spectra are identical nih.gov.

The historical significance of tartaric acid in stereochemistry began with Louis Pasteur's manual separation of its enantiomeric crystals, which were found to rotate the plane of polarized light in opposite directions nih.gov. Modern VCD and ROA techniques provide a detailed spectroscopic basis for this phenomenon. The application of these methods, often coupled with quantum chemical calculations, allows for the unambiguous assignment of the absolute configuration of tartaric acid and its derivatives cecam.org. Research has demonstrated that ROA intensity can be significantly enhanced using silicon nanodisk arrays, facilitating the analysis of chiral molecules like tartaric acid researchgate.net.

Derivatization Strategies for Analytical Applications

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. For tartaric acid, derivatization is often employed to enhance stereoisomer separation, improve detection sensitivity, or increase volatility for gas chromatography (GC).

A key application of derivatization is in the chiral resolution of racemic mixtures. Tartaric acid and its derivatives are widely used as chiral derivatizing agents to separate the enantiomers of other compounds. For instance, diacetyl-L-tartaric acid anhydride (B1165640) has been used as a chiral derivatizing reagent to produce diastereomeric tartaric acid monoester derivatives of vigabatrin enantiomers, which can then be readily resolved by reversed-phase chromatography researchgate.net. Similarly, O,O'-disubstituted tartaric acid derivatives have been successfully used to resolve racemic ibuprofen by forming diastereomeric salts that can be separated researchgate.net.

Conversely, tartaric acid itself can be derivatized to facilitate its own analysis. For example, silylation is a common strategy to increase the volatility and thermal stability of polar compounds like tartaric acid, enabling their analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) creative-proteomics.com. Tartaric acid derivatives have also been synthesized to create new chiral stationary phases for enantioseparation in liquid chromatography nih.gov.

Table 3: Examples of Derivatization Strategies Involving Tartaric Acid

| Derivatizing Agent | Target Analyte(s) | Analytical Purpose | Technique | Reference |

|---|---|---|---|---|

| Diacetyl-L-tartaric acid anhydride | Vigabatrin | Chiral resolution of enantiomers | Reversed-Phase Chromatography | researchgate.net |

| O,O'-Disubstituted tartaric acid derivatives | Ibuprofen | Enantioseparation via diastereomeric salt formation | Crystallization/HPLC | researchgate.net |

| Silylation reagents | Tartaric acid | Increase volatility and thermal stability | GC-MS | creative-proteomics.com |

Compound Names

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (+-)-Tartaric acid |

| L(+)-Tartaric acid |

| D(-)-Tartaric acid |

| DL-Tartaric acid |

| mesotartaric acid |

| Isoniazid |

| Poly(acrylic acid) |

| Aluminum polyacrylate |

| Calcium tartrate |

| Vigabatrin |

| Ibuprofen |

| Diacetyl-L-tartaric acid anhydride |

Computational and Theoretical Studies of Tartaric Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering insights into electronic structure and molecular properties from first principles. wikipedia.org Ab initio methods, which derive from "the beginning," use the electronic Schrödinger equation, physical constants, and the number of electrons as their only inputs, avoiding empirical parameters. wikipedia.org A primary type of ab initio calculation is the Hartree-Fock (HF) method, which provides a foundational approximation but is often refined by post-Hartree-Fock methods like Møller–Plesset perturbation theory (MPn) and coupled cluster (CC) theory to better account for electron correlation. wikipedia.orgnih.gov

Density Functional Theory (DFT) has become a widely used framework for calculating the properties of molecules, clusters, and solids. selcuk.edu.tr It is a popular method for studying the molecular structure and conformational behavior of tartaric acid. selcuk.edu.tr A common approach involves using Becke's three-parameter hybrid-exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP) and a standard 6-311++G(d,p) basis set for geometry optimizations. selcuk.edu.trresearchgate.net

These quantum chemical calculations are crucial for:

Determining Stable Conformers: By performing a conformational analysis, researchers have identified multiple stable conformers of tartaric acid. selcuk.edu.trresearchgate.net One study determined eight stable conformers through a combination of molecular mechanics and DFT calculations. selcuk.edu.trresearchgate.net

Optimizing Molecular Structure: After identifying potential conformers, DFT is used to optimize their geometries to find the lowest energy, most stable structures. selcuk.edu.trresearchgate.net

Calculating Molecular Properties: These methods are used to compute various parameters, including molecular geometry, HOMO-LUMO energy gaps, and thermodynamic properties, which are valuable for further studies. selcuk.edu.trresearchgate.net

One DFT study identified eight different conformers of tartaric acid, with the most stable conformer having a calculated minimum energy of -607.6037915 Hartree and a dipole moment of 3.3503 D. selcuk.edu.tr

| Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Performed geometry optimizations and determined eight stable conformers. Calculated molecular geometry, HOMO-LUMO energies, and MEPs. | selcuk.edu.trresearchgate.net |

| Ab Initio (MP2) | 6-311++G(d,p) | Used to calculate the structures and stabilizing intramolecular hydrogen bonding networks of five observed conformers. | nih.gov |

| DFT | Not Specified | Used for structural and thermodynamic analyses of ionic clusters of tartaric acid formed during ionization. | acs.org |

Molecular Modeling and Simulation of Conformational States

The three-dimensional structure of tartaric acid is not static; it exists as an ensemble of different spatial arrangements known as conformers. Molecular modeling and simulation are essential for exploring this conformational landscape.

The process often begins with molecular mechanics calculations to perform an initial scan of the conformational space, which identifies a set of possible low-energy structures. selcuk.edu.trresearchgate.net Following this, more accurate quantum chemical methods like DFT are employed to optimize the geometries of these potential conformers and determine their relative stabilities. selcuk.edu.tr

Studies have revealed that the conformational flexibility of tartaric acid is significant. One investigation using laser ablation and Fourier transform microwave spectroscopy in a supersonic jet identified five distinct structures of (2R,3R)-tartaric acid in the gas phase. nih.gov These conformers are stabilized by extensive intramolecular hydrogen-bond networks involving O−H⋅⋅⋅O=C and O−H⋅⋅⋅O motifs. nih.gov The five observed forms consist of two with an extended (trans) carbon chain backbone and three with a bent (gauche) disposition. nih.gov Another computational study identified eight stable conformers. researchgate.net

The stability of these conformers is primarily governed by the formation and breaking of multiple hydrogen bonds between the hydroxyl group donors and oxygen acceptors. chemistryviews.org The hydrogen bonds that form stable five-membered rings are particularly significant in determining the preferred conformations. chemistryviews.org

| Observed Conformer | Carbon Chain Disposition | Key Stabilizing Feature | Reference |

|---|---|---|---|

| Ts,s | Trans | Global minimum energy conformer with C₂ symmetry, stabilized by intramolecular hydrogen bonds. | nih.gov |

| G⁺a,s | Gauche | Stabilized by a network of intramolecular hydrogen bonds. | nih.gov |

| Ta,s (II) | Trans | An extended conformer stabilized by hydrogen bonding. | nih.gov |

| G⁻a,s | Gauche | A bent conformer stabilized by hydrogen bonding. | nih.gov |

| G⁻s,s | Gauche | A bent conformer stabilized by hydrogen bonding. | nih.gov |

Energetic Analysis of Anionic Forms and Conformers

The behavior of tartaric acid upon ionization is critical for understanding its role in various chemical and biological processes. Computational methods are used to perform structural and thermodynamic analyses of the ionic clusters that are formed. acs.org

One study investigated the ionization of tartaric acid in an atmospheric pressure chemical ionization source using ion mobility spectrometry (IMS) and DFT calculations. acs.org In the negative ionization mode, several anionic clusters were produced and identified. acs.org These included the deprotonated tartaric acid anion (TA-H)⁻, as well as clusters formed with solvent molecules or other tartaric acid molecules, such as (TA-H)⁻·CH₃OH and the anionic dimer (TA-H)⁻·TA. acs.org

The formation of adducts with chloride ions, such as TA·Cl⁻ and (TA)₂Cl⁻, was also observed. acs.org Optimized structures revealed that TA·Cl⁻ and (TA)₂Cl⁻ can be described as small host-guest systems in the gas phase, with the tartaric acid molecule acting as the host. acs.org The (TA)₂Cl⁻ cluster is a weakly bonded complex, specifically an anion-bound dimer, which was successfully observed at atmospheric pressure. acs.org Interestingly, while the anionic dimer (TA-H)⁻·TA was detected, its proton-bound counterpart, TA·H⁺·TA, was not observed in the positive ionization mode, a phenomenon attributed to the differing hydration of the protonated and deprotonated species. acs.org

| Anionic Form / Cluster | Description | Method of Observation | Reference |

|---|---|---|---|

| (TA-H)⁻ | Deprotonated tartaric acid | Ion Mobility Spectrometry (Negative Mode) | acs.org |

| (TA-H)⁻·CH₃OH | Deprotonated tartaric acid clustered with methanol | Ion Mobility Spectrometry (Negative Mode) | acs.org |

| (TA-H)⁻·TA | Anionic proton-bound dimer of tartaric acid | Ion Mobility Spectrometry (Negative Mode) | acs.org |

| TA·Cl⁻ | Chloride adduct of tartaric acid | Ion Mobility Spectrometry (Negative Mode) | acs.org |

| (TA)₂Cl⁻ | Chloride adduct of a tartaric acid dimer | Ion Mobility Spectrometry (Negative Mode) | acs.org |

Prediction of Molecular Electrostatic Potentials (MEPs)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor derived from computational calculations that helps in understanding the relationship between a molecule's structure and its activity. researchgate.net The MEP is related to the electronic density and provides a map of the electrostatic potential on the electron density surface of the molecule. researchgate.netwuxiapptec.com It is a powerful tool for identifying sites for electrophilic and nucleophilic reactions, as well as for studying non-covalent interactions like hydrogen bonding. researchgate.netresearchgate.net

MEP maps are typically calculated using methods like DFT at the B3LYP/6-311++G(d,p) level. researchgate.net The resulting map is color-coded to visualize the charge distribution:

Red and Yellow/Orange Regions: These colors indicate negative electrostatic potential. researchgate.net These areas are electron-rich and represent the preferred sites for an electrophilic attack. researchgate.net

Blue Regions: This color indicates positive electrostatic potential. researchgate.net These areas are electron-deficient and represent the preferred sites for a nucleophilic attack. researchgate.net

Green Regions: This color represents regions of zero or neutral potential. researchgate.netresearchgate.net

For tartaric acid, MEP calculations are used to investigate the sites of intra- and intermolecular interactions. researchgate.net The map reveals the electron-rich areas around the oxygen atoms, which are susceptible to electrophilic attack, and the electron-deficient regions around the acidic hydrogen atoms, which are prone to nucleophilic attack or deprotonation. researchgate.netwuxiapptec.com This visual representation of charge distribution is crucial for predicting how tartaric acid will interact with other molecules, including substrates, solvents, and biological receptors. mdpi.com

Stereochemical Aspects of Coronaridine

Absolute Configuration Determination

The absolute configuration of the iboga alkaloid family, including coronaridine (B1218666), was a significant focus of chemical research. Initial structural elucidation was accomplished for ibogaine (B1199331) in 1958, with its relative stereochemistry being confirmed by X-ray crystallography of its hydrobromide salt in 1960. nih.gov However, establishing the absolute stereochemistry required further evidence.

A key breakthrough came from the study of cleavamine. The structure and absolute configuration of cleavamine were definitively determined through X-ray analysis of cleavamine methiodide. cdnsciencepub.com Crucially, researchers demonstrated a direct stereochemical link between cleavamine and the iboga alkaloids. Specifically, carbomethoxydihydrocleavamine was shown to be cyclized in a stereospecific manner to produce coronaridine and dihydrocatharanthine. cdnsciencepub.comacs.org This transannular cyclization process provided indisputable evidence for the stereochemical relationship and allowed for the assignment of the absolute configuration of coronaridine. cdnsciencepub.com The established absolute configuration for coronaridine is (1S,15R,17S,18S), as defined by its IUPAC name. wikipedia.org

Various chiroptical methods, such as Optical Rotatory Dispersion (ORD), have also been employed to correlate the stereochemistry of natural and synthetic iboga alkaloids, further solidifying the configurational assignments within the family. acs.org

Enantiomeric Forms: (+)-Coronaridine and (−)-Coronaridine

Coronaridine exists in two enantiomeric forms: (+)-coronaridine and (–)-coronaridine. The naturally occurring isomer is (–)-coronaridine, which has been isolated from various plant species. nih.govnih.gov For instance, Tabernanthe iboga produces (–)-coronaridine, while the plant Catharanthus roseus also contains the (–)-coronaridine enantiomer. nih.govnih.govresearchgate.net

The synthesis of coronaridine has often resulted in the racemic mixture, denoted as (±)-coronaridine, which contains equal amounts of the (+) and (-) enantiomers. rsc.orgresearchgate.net Modern asymmetric synthesis strategies have been developed to selectively produce one enantiomer over the other, which is crucial for studying the specific biological activities of each form. nih.govrsc.org

The distinct properties and biological activities of each enantiomer underscore the importance of stereochemistry. For example, both (R)-coronaridine and (S)-coronaridine have been shown to decrease cocaine and morphine intake in animal studies. wikipedia.org

| Form of Coronaridine | Common Source/Method | Significance |

| (–)-Coronaridine | Naturally occurring in Tabernanthe iboga and Catharanthus roseus nih.govnih.gov | The natural enantiomer; biosynthetic precursor to other iboga alkaloids. nih.gov |

| (+)-Coronaridine | Produced via asymmetric synthesis nih.govrsc.org | The unnatural enantiomer; used in comparative biological studies. |

| (±)-Coronaridine | Produced via non-stereoselective total synthesis rsc.orgresearchgate.net | Racemic mixture; early synthetic product. |

Stereochemical Relationships to Other Iboga Alkaloids (e.g., Ibogaine, Catharanthine)

The stereochemistry of coronaridine is intricately linked to that of other prominent iboga alkaloids, such as ibogaine and catharanthine (B190766). One of the most intriguing aspects of iboga alkaloid biosynthesis is that different plant species produce alkaloids of opposite enantiomeric series. nih.gov For example, Catharanthus roseus produces (+)-catharanthine, while Tabernanthe iboga synthesizes (–)-coronaridine. nih.gov These two molecules, while both belonging to the iboga class, are stereochemical opposites.

The biosynthetic pathways in T. iboga and C. roseus are very similar, diverging at a late stage from the common intermediate, dehydrosecodine. nih.gov In T. iboga, the enzyme coronaridine synthase (CorS) facilitates an unusual cycloaddition of a dehydrosecodine-related intermediate, which is then reduced to yield (–)-coronaridine. nih.govnih.gov

The stereochemical connection between catharanthine and coronaridine was also established synthetically. The acid-catalyzed cleavage of catharanthine yields cleavamine, and a derivative of cleavamine can be cyclized to form coronaridine, directly linking their stereochemical fates. cdnsciencepub.com Ibogaine shares the same core stereochemical framework as coronaridine. nih.gov The primary structural difference lies in the substituents on the indole (B1671886) ring and at the C-18 position, but the fundamental polycyclic architecture possesses the same absolute configuration as (–)-coronaridine. nih.govwikipedia.org

| Alkaloid | Typical Enantiomeric Form in Nature | Key Stereochemical Relationship to (–)-Coronaridine |

| Ibogaine | (–)-Ibogaine | Shares the same core absolute configuration. nih.gov |

| Catharanthine | (+)-Catharanthine | Belongs to the opposite optical series. nih.gov |

| Ibogamine | (–)-Ibogamine | Shares the same core absolute configuration. cdnsciencepub.com |

| Voacangine | (–)-Voacangine | Shares the same core absolute configuration; a methoxy (B1213986) derivative. nih.gov |

Advanced Synthetic Methodologies for Coronaridine and Analogs

Total Synthesis Approaches

The total synthesis of coronaridine (B1218666), a complex monoterpenoid indole (B1671886) alkaloid, represents a significant challenge in organic chemistry. An early total synthesis of (±)-coronaridine was reported by Hirai, Kawata, and Nagata. rsc.orgrsc.org Their approach provided a route to the racemic mixture of the natural product and also improved the synthesis of (±)–ibogamine. rsc.orgelectronicsandbooks.com

The synthesis commenced with 7-oxo-18-tosyloxyibogamine as a key intermediate. electronicsandbooks.com This intermediate underwent treatment with potassium cyanide, which resulted in the formation of a lactam nitrile. electronicsandbooks.com Subsequent reduction of the nitrile group was achieved using aluminum hydride (AlH₃) at low temperatures, leading to a carbinolamine, which was then dehydrated to yield a cyano-enamine. electronicsandbooks.com

A critical step involved the catalytic hydrogenation of this cyano-enamine, which produced 18-cyanoibogamine. electronicsandbooks.com The final steps consisted of the hydrolysis of the cyano group under basic conditions, followed by careful acidification and esterification with diazomethane (B1218177) to furnish (±)-coronaridine. electronicsandbooks.com The identity of the synthesized free base and its hydrochloride salt were confirmed by comparison with authentic samples. electronicsandbooks.com In addition to the synthesis of the racemic mixture, (+)-coronaridine has also been obtained through total synthesis, providing a crucial standard for stereochemical assignments in biosynthetic studies. nih.govbiorxiv.org More recent strategies in the broader iboga alkaloid field have focused on developing scalable, gram-scale syntheses, for instance, starting from simple precursors like pyridine (B92270) to construct the ibogaine (B1199331) core, a platform that could be adapted for coronaridine and its congeners. nih.gov

Table 1: Key Steps in the Total Synthesis of (±)-Coronaridine

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 7-oxo-18-tosyloxyibogamine | KCN, boiling acetonitrile | Lactam nitrile (II) |

| 2 | Lactam nitrile (II) | 1. AlH₃, -70°C; 2. Alumina | Cyano-enamine (III) |

| 3 | Cyano-enamine (III) | H₂, Catalyst, Methanol | 18-cyanoibogamine (IV) |

Semisynthesis from Precursors (e.g., Catharanthine)

Semisynthesis offers a more direct route to coronaridine by leveraging the chemical structure of abundant, naturally occurring precursors. Catharanthine (B190766), another iboga-type alkaloid found in plants like Catharanthus roseus, serves as a key starting material for the semisynthesis of coronaridine. nih.govnih.gov This approach is particularly valuable as it can provide access to specific enantiomers of coronaridine and its analogs that may be difficult to obtain through total synthesis or isolation from natural sources.

A notable method involves the conversion of (+)-catharanthine into (+)-coronaridine. nih.gov This transformation capitalizes on the structural similarities between the two alkaloids, differing primarily in the saturation level of the isoquinuclidine ring system.

Photoredox Catalysis in Flow for Enantioselective Synthesis